molecular formula CoH10N2O9S2 B7802386 Ammonium cobalt (II) sulfate hexahydrate

Ammonium cobalt (II) sulfate hexahydrate

Cat. No.: B7802386
M. Wt: 305.2 g/mol
InChI Key: HAMLKNOLVMBWMA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ammonium cobalt (II) sulfate hexahydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonia, hydrogen peroxide (for oxidation), and various ligands for substitution reactions. Major products formed from these reactions include complex ions like [Co(NH3)6]2+ and oxidized cobalt species .

Scientific Research Applications

Ammonium cobalt (II) sulfate hexahydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ammonium cobalt (II) sulfate hexahydrate exerts its effects involves the interaction of cobalt ions with various molecular targets. In catalytic applications, cobalt ions facilitate redox reactions by alternating between different oxidation states. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Ammonium cobalt (II) sulfate hexahydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in cobalt plating and its role as a spectroscopic standard .

Properties

IUPAC Name

diazanium;cobalt(2+);disulfate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.2H3N.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;2*1H3;2*(H2,1,2,3,4);1H2/q+2;;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMLKNOLVMBWMA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH10N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium cobalt (II) sulfate hexahydrate
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Ammonium cobalt (II) sulfate hexahydrate
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Ammonium cobalt (II) sulfate hexahydrate
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Ammonium cobalt (II) sulfate hexahydrate
Reactant of Route 5
Ammonium cobalt (II) sulfate hexahydrate
Reactant of Route 6
Ammonium cobalt (II) sulfate hexahydrate

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